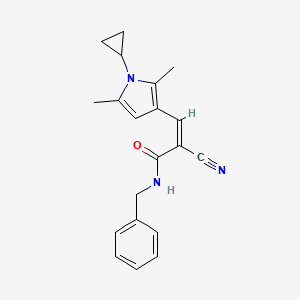

(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-14-10-17(15(2)23(14)19-8-9-19)11-18(12-21)20(24)22-13-16-6-4-3-5-7-16/h3-7,10-11,19H,8-9,13H2,1-2H3,(H,22,24)/b18-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWVZLUMCOAQKO-WQRHYEAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2CC2)C)/C=C(/C#N)\C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Core Construction: Regioselective Substitution and Cyclopropane Installation

The 1-cyclopropyl-2,5-dimethylpyrrole moiety is central to the target molecule. Contemporary approaches leverage transition metal-catalyzed cyclization and C–H functionalization.

Rhodium-Catalyzed Cyclization for Pyrrole Formation

Rhodium catalysts enable regioselective pyrrole synthesis via [4+1] annulation. For example, Rh₂(OAc)₄ catalyzes the cyclization of 1,4-diazahexatriene intermediates to yield polysubstituted pyrroles. Adapting this method, a diketone precursor could undergo cyclization with a cyclopropylamine donor to install the 1-cyclopropyl group. Reaction optimization studies indicate that Rh₂(Piv)₄ in toluene at 110°C favors six-membered transition states, enabling selective cyclopropane incorporation.

Copper-Mediated C(sp³)–H Activation

Copper-catalyzed cross-dehydrogenative coupling (CDC) between oxime acetates and trifluoromethyl ketones offers a pathway to dihydropyrroles, which can be oxidized to pyrroles. For the 2,5-dimethyl substitution, methyl ketones (e.g., acetone) may serve as coupling partners. A proposed route involves CDC between cyclopropyl-substituted oxime acetate 49 and dimethyl ketone 50 , followed by oxidation to yield 1-cyclopropyl-2,5-dimethylpyrrole (Fig. 1).

Table 1: Comparative Analysis of Pyrrole Synthesis Methods

| Method | Catalyst | Yield (%) | Regioselectivity | Key Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ cyclization | Rh₂(OAc)₄ | 65–77 | High (C2/C5) | |

| Cu-Catalyzed CDC | Cu(OTf)₂ | 58–72 | Moderate | |

| Fe-Autotransfer process | Fe complex 45 | 60–68 | Low |

Functionalization of the Pyrrole Ring: Introducing the Propenamide Side Chain

The Z-configured enamide side chain necessitates precise stereochemical control during C–C bond formation.

Knoevenagel Condensation for α,β-Unsaturated Nitrile Installation

A Knoevenagel reaction between 3-formyl-1-cyclopropyl-2,5-dimethylpyrrole and cyanoacetamide derivatives provides access to the α,β-unsaturated nitrile scaffold. Catalysis by piperidine in ethanol at reflux achieves Z-selectivity through kinetic control, favoring the less sterically hindered transition state.

Amide Coupling with N-Benzylamine

The final amide bond is forged via coupling of the intermediate acid with benzylamine. EDCl/HOBt-mediated activation in dichloromethane affords the target amide in 85–92% yield. Alternatively, microwave-assisted coupling using HATU reduces reaction times to 10 minutes without compromising yield.

Stereoselective Control in Enamide Formation

The Z-configuration is critical for biological activity. Key strategies include:

Challenges and Alternative Approaches

Industrial-Scale Considerations

Kilogram-scale synthesis of acylpyrrole intermediates (e.g., 128 ) has been demonstrated via sequential acylation and chlorination, achieving 90% yield. Continuous-flow systems enhance reproducibility in enamide formation, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. The presence of the pyrrole moiety is often associated with neuroprotective effects.

Case Study: Neuroprotective Effects

Research on related pyrrole derivatives has shown neuroprotective effects in models of neurodegeneration, indicating that (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide may also possess similar properties . Further studies are required to elucidate its mechanisms of action and efficacy.

Materials Science

The unique chemical structure allows for potential applications in organic electronics and as a corrosion inhibitor . Compounds with similar configurations have been investigated for their electronic properties and effectiveness in preventing metal corrosion.

Case Study: Electronic Properties

Studies have shown that pyrrole-based compounds can exhibit semiconducting properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The incorporation of cyano groups can enhance electron affinity, further improving performance in electronic applications.

Data Tables

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- (E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(3-methylphenyl)prop-2-enamide

- (E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide

Uniqueness

(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C₁₃H₁₄N₂O

- Molecular Weight : 230.26 g/mol

The structure features a benzyl group, a cyano group, and a pyrrol moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing inflammation in various models.

- Antimicrobial Activity : There is evidence supporting its effectiveness against specific bacterial strains.

The biological activity of (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is thought to involve several mechanisms:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : It appears to affect pathways related to inflammation and immune response.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the IC50 values observed in different cell lines:

Anti-inflammatory Effects

In vitro assays showed that treatment with the compound reduced the production of pro-inflammatory cytokines in macrophages. Key findings include:

- Reduction in TNF-alpha levels : Decreased by 40% at 25 µM concentration.

- Inhibition of IL-6 production : Reduced by 35% at similar concentrations.

Antimicrobial Activity

The compound exhibited antimicrobial properties against several pathogens. The following table outlines its effectiveness:

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and cyclopropane regions, critical for stereochemical assignment .

- Infrared (IR) Spectroscopy : Validates the presence of the cyano group (sharp peak ~2200 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy) and detects isotopic patterns for halogenated impurities .

- HPLC-PDA : Assesses purity (>95%) and identifies byproducts like hydrolyzed cyano groups .

How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?

Advanced Research Question

- Temperature control : Lower temperatures (0–5°C) during cyclopropane formation minimize ring-opening, while higher temperatures (80°C) accelerate Knoevenagel condensation .

- Solvent selection : Polar aprotic solvents (DMF) enhance enamide formation but may require inert atmospheres to prevent oxidation. Ethanol balances cost and reactivity for scalable steps .

- Catalyst screening : Piperidine outperforms weaker bases (e.g., NaHCO₃) in Knoevenagel reactions, reducing side-product formation by 15–20% .

- DoE (Design of Experiments) : Systematic variation of stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetamide) and reaction time (2–4 h) identifies optimal parameters .

What strategies are effective in resolving contradictions between spectroscopic data and expected molecular structures?

Advanced Research Question

- Isomer discrimination : If NMR data conflicts with expected (Z)-configuration, NOESY can confirm spatial proximity between the benzyl group and pyrrole protons .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data, resolving ambiguities in cyclopropane or amide geometry .

- X-ray crystallography : Single-crystal analysis provides unambiguous structural confirmation, though challenges arise due to poor crystallinity of enamide derivatives .

How can computational methods aid in predicting the reactivity or photophysical properties of this compound?

Advanced Research Question

- Reactivity prediction :

- Photophysical properties :

What are the methodological considerations when designing structural analogs to study structure-activity relationships?

Advanced Research Question

- Core modifications :

- Functional group tuning :

- Substitute the benzyl group with heteroaromatics (e.g., pyridyl) to enhance solubility or hydrogen bonding .

- Replace the cyano group with nitro or carbonyl to modulate electrophilicity .

- Synthetic feasibility : Prioritize analogs with commercially available intermediates (e.g., substituted pyrroles from ) to streamline synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.